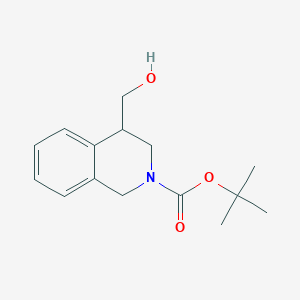
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate” is a complex organic compound. It contains a tert-butyl group, a hydroxymethyl group, and a carboxylate ester group attached to an isoquinoline backbone. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinolines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the hydroxymethyl group, and the esterification of the carboxylate group with a tert-butyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The hydroxymethyl and tert-butyl groups would be attached to specific carbon atoms on this ring, and the carboxylate group would likely be in an ester linkage with the hydroxymethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The hydroxymethyl group could potentially undergo reactions such as oxidation or substitution, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoquinoline ring would likely make it aromatic and relatively stable. The hydroxymethyl and carboxylate groups could potentially make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Antioxidant Properties
- Butylated Hydroxytoluene (BHT) Analogue : It shares similarities with BHT, a widely used food preservative and antioxidant. Like BHT, EN300-5928743 can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage .
Synthesis of Bioactive Compounds
EN300-5928743: serves as a valuable intermediate in the synthesis of bioactive molecules:
- Biotin Precursor : It plays a crucial role in the biosynthesis of biotin, a water-soluble vitamin essential for fatty acid, sugar, and amino acid metabolism .
Antifungal Nanosponge Hydrogel
EN300-5928743: has been incorporated into nanosponge hydrogels:
- Antifungal Activity : Against Candida albicans, it outperforms fluconazole, a common antifungal agent .
Polymer Films and Coatings
The compound finds applications in polymer science:
- Low-Temperature Polymerization : Researchers have synthesized novel tert-butyl PI films using a low-temperature polymerization strategy. These films exhibit unique properties and may find use in coatings, membranes, or sensors .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,12,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYMCFRGNYSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
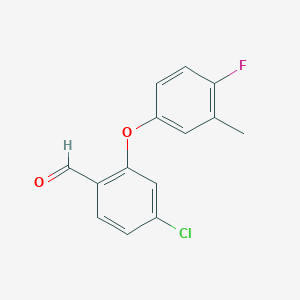
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)
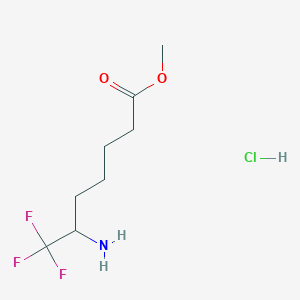
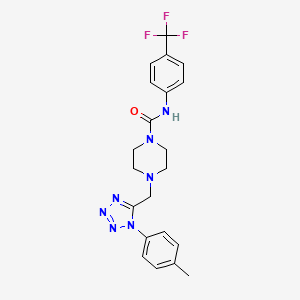
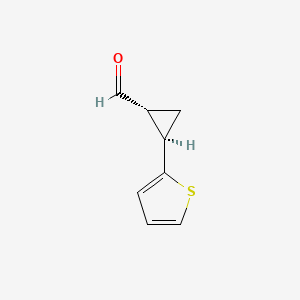

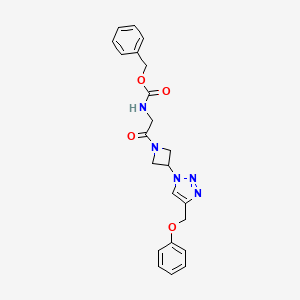
![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)
![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)


![7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472603.png)
